4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester
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Overview
Description
4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics . The presence of the bromine atom at the 6-position of the imidazo[1,2-a]pyridine moiety enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination at the 6-position . The reaction conditions often include the use of a strong acid or base as a catalyst and a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the initial formation of the imidazo[1,2-a]pyridine core, followed by selective bromination and esterification reactions . These processes are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, dehalogenated derivatives, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The bromine atom at the 6-position enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 6-Substituted Imidazo[1,2-a]pyridine-3-yl-2-carbohydrazide derivatives
Uniqueness
4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . The presence of the ester group also enhances its solubility and potential for further functionalization .
Properties
Molecular Formula |
C15H11BrN2O2 |
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Molecular Weight |
331.16 g/mol |
IUPAC Name |
methyl 4-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)11-4-2-10(3-5-11)13-9-18-8-12(16)6-7-14(18)17-13/h2-9H,1H3 |
InChI Key |
QEOCWXBQWJMNPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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